methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethoxy group, a nitro group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a fluorinated aromatic compound followed by esterification. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. The scalability of the process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.
Major Products Formed
Reduction: Formation of 2-fluoro-3-amino-5-(trifluoromethoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-(trifluoromethyl)benzoate
- Methyl 3-nitro-5-(trifluoromethoxy)benzoate
- Methyl 2-chloro-3-nitro-5-(trifluoromethoxy)benzoate
Uniqueness
Methyl 2-fluoro-3-nitro-5-(trifluoromethoxy)benzoate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both a nitro group and a trifluoromethoxy group makes it particularly interesting for applications requiring specific reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2704169-56-0 |
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Molecular Formula |
C9H5F4NO5 |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
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